Ecto-5′-Nucleotidase Inhibition: 4-Bromo Substitution Confers 2.3-Fold Enhanced Potency Over Unsubstituted Analog
In a systematic structure-activity relationship study, N-(4-Bromo-phenyl)-benzamidine (compound 5d) demonstrated an IC₅₀ of 9.8 ± 0.6 μM against ecto-5′-nucleotidase [1]. This represents a 2.3-fold improvement in inhibitory potency compared to the unsubstituted parent compound 5a (R = H, IC₅₀ = 23.0 ± 5.6 μM) and a 1.1-fold improvement over the 4-fluoro analog 5b (IC₅₀ = 12.4 ± 3.1 μM).
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.8 ± 0.6 μM |
| Comparator Or Baseline | Unsubstituted N-phenylbenzamidine (5a, R = H): 23.0 ± 5.6 μM; 4-Fluoro analog (5b): 12.4 ± 3.1 μM |
| Quantified Difference | 2.3-fold more potent than unsubstituted; 1.1-fold more potent than 4-fluoro |
| Conditions | Enzymatic assay; ecto-5′-nucleotidase inhibition |
Why This Matters
The 2.3-fold potency gain over the unsubstituted analog directly informs selection for nucleotide metabolism studies, potentially reducing compound usage and improving assay signal-to-noise.
- [1] Pendergrass, W., et al. (2011). Structure-activity relationship study of benzamidine derivatives as inhibitors of ecto-5′-nucleotidase. Bioorganic & Medicinal Chemistry Letters, 21(15), 4576–4579. View Source
